4-Azidosulfonyl-benzoic acid pentafluorophenyl ester
CAS No.:
Cat. No.: VC13576411
Molecular Formula: C13H4F5N3O4S
Molecular Weight: 393.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H4F5N3O4S |
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Molecular Weight | 393.25 g/mol |
IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 4-azidosulfonylbenzoate |
Standard InChI | InChI=1S/C13H4F5N3O4S/c14-7-8(15)10(17)12(11(18)9(7)16)25-13(22)5-1-3-6(4-2-5)26(23,24)21-20-19/h1-4H |
Standard InChI Key | CMKZHNRDAKTESB-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)S(=O)(=O)N=[N+]=[N-] |
Canonical SMILES | C1=CC(=CC=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)S(=O)(=O)N=[N+]=[N-] |
Introduction
Chemical Structure and Properties
Molecular Composition
The compound features a benzoic acid backbone substituted with an azidosulfonyl group (-SO₂N₃) at the para position and a pentafluorophenyl ester moiety. Its molecular formula is C₁₃H₄F₅N₃O₄S, with a molecular weight of 393.25 g/mol .
Table 1: Key Physicochemical Properties
Spectroscopic Characteristics
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¹H NMR: Signals correspond to aromatic protons (δ 7.5–8.5 ppm) and pentafluorophenyl groups (δ 6.5–7.0 ppm) .
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¹⁹F NMR: Distinct peaks for ortho-, meta-, and para-fluorines at δ -152 to -164 ppm .
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IR Spectroscopy: Stretching vibrations for sulfonyl (SO₂, ~1350 cm⁻¹) and azide (N₃, ~2100 cm⁻¹) groups .
Synthesis and Manufacturing
Synthetic Route
The compound is synthesized via a two-step process:
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Sulfonation: Benzoic acid is sulfonated to introduce the azidosulfonyl group using chlorosulfonic acid and sodium azide .
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Esterification: The resultant 4-azidosulfonyl-benzoic acid reacts with pentafluorophenol in the presence of dicyclohexylcarbodiimide (DCC) as a coupling agent .
Table 2: Optimized Reaction Conditions
Parameter | Value |
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Coupling Agent | DCC or EDC·HCl |
Solvent | Dichloromethane or THF |
Temperature | 0–25°C |
Yield | 55–70% |
Industrial Production
Suppliers such as AK Scientific and BroadPharm produce the compound at ≥95% purity, with storage recommendations at -20°C to prevent azide degradation .
Applications in Research
Bioconjugation Chemistry
The pentafluorophenyl ester acts as a leaving group, enabling efficient acyl transfer reactions with amines or alcohols. This reactivity is exploited for:
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Oligonucleotide Modification: Site-specific labeling via Staudinger ligation, where the azide reacts with phosphine esters .
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Protein Functionalization: Introduction of fluorophores or crosslinkers into peptides .
Materials Science
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Polymer Crosslinking: Used in RAFT polymerization to create photocleavable block copolymers for nanoporous films .
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Surface Functionalization: Anchors biomolecules to fluorinated substrates for biosensors .
Table 3: Comparative Reactivity in Conjugation Reactions
Substrate | Reaction Efficiency (%) |
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Primary Amines | >90 |
Thiols | <10 |
Hydroxyl Groups | 40–60 |
Recent Advances and Future Directions
Nanotechnology
Functionalized nanoparticles using this reagent show promise in targeted drug delivery, leveraging its bioorthogonal reactivity .
Click Chemistry
Emerging applications in Cu-free click reactions for live-cell imaging, minimizing copper toxicity .
Challenges
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